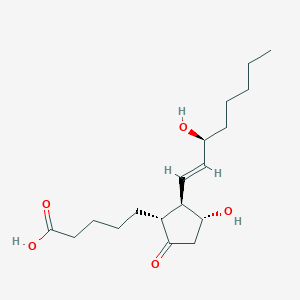
2,3-dinor Prostaglandine E1
Vue d'ensemble
Description
La 2,3-dinor Prostaglandine E1 est un métabolite mineur de la Prostaglandine E1. La Prostaglandine E1, bien que ne se trouvant pas majoritairement dans la nature, joue un rôle significatif dans les traitements cliniques, traitant des affections telles que les maladies vasculaires occlusives périphériques, les dysfonctionnements érectiles et les problèmes de cardiologie néonatale . Le métabolisme de la Prostaglandine E1 commence principalement par l'oxydation en C-15, produisant la 13,14-dihydro-15-céto Prostaglandine E1 comme métabolite principal . Alternativement, inhiber cette voie ou la submerger avec trop de Prostaglandine E1 pourrait potentiellement augmenter la production de métabolites 2,3-dinor, comme la this compound .
Applications De Recherche Scientifique
2,3-dinor Prostaglandin E1 is primarily used in scientific research to study the metabolism and biological activities of Prostaglandin E1 and its metabolites . Its applications include:
Chemistry: Investigating the chemical properties and reactions of Prostaglandin E1 derivatives.
Biology: Studying the metabolic pathways and biological effects of Prostaglandin E1 metabolites.
Medicine: Exploring potential therapeutic applications and effects of Prostaglandin E1 and its metabolites in various medical conditions.
Industry: Used in the development of prostaglandin-based pharmaceuticals and research reagents.
Mécanisme D'action
Target of Action
2,3-dinor Prostaglandin E1 is a minor metabolite of Prostaglandin E1 (PGE1) .
Mode of Action
The exact mode of action of 2,3-dinor Prostaglandin E1 remains unreported . It is known that the metabolism of pge1, from which 2,3-dinor prostaglandin e1 is derived, primarily begins with the oxidation at c-15 .
Biochemical Pathways
The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . Inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor pge1 .
Pharmacokinetics
It is known that pge1, from which 2,3-dinor prostaglandin e1 is derived, is rapidly metabolized when given intravenously .
Result of Action
Pge1, from which 2,3-dinor prostaglandin e1 is derived, is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction, and neonatal cardiology issues .
Action Environment
It is known that the metabolism of pge1, from which 2,3-dinor prostaglandin e1 is derived, can be influenced by the presence of excess substrate .
Analyse Biochimique
Biochemical Properties
The metabolism of 2,3-dinor Prostaglandin E1 is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite
Cellular Effects
Its parent compound, Prostaglandin E1, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the metabolism of PGE1, from which 2,3-dinor Prostaglandin E1 is derived, is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . This suggests that 2,3-dinor Prostaglandin E1 may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that the metabolism of PGE1, from which 2,3-dinor Prostaglandin E1 is derived, is initiated by oxidation at C-15 .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de la 2,3-dinor Prostaglandine E1 implique l'oxydation de la Prostaglandine E1 en C-15, conduisant à la formation de la 13,14-dihydro-15-céto Prostaglandine E1, qui peut ensuite être transformée davantage pour produire la this compound . Les conditions réactionnelles spécifiques pour cette synthèse ne sont pas largement documentées, mais elle implique généralement l'utilisation d'agents oxydants et d'environnements réactionnels contrôlés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : Actuellement, il existe peu d'informations sur la production industrielle à grande échelle de la this compound.
Analyse Des Réactions Chimiques
Types de réactions : La 2,3-dinor Prostaglandine E1 peut subir diverses réactions chimiques, notamment :
Oxydation : La principale voie métabolique implique l'oxydation en C-15.
Réduction : Les réactions de réduction potentielles pourraient impliquer la conversion de groupes céto en groupes hydroxyle.
Substitution : Les réactions de substitution peuvent impliquer le remplacement de groupes fonctionnels sur le cycle cyclopentane.
Réactifs et conditions courants :
Agents oxydants : Utilisés pour l'oxydation initiale de la Prostaglandine E1.
Agents réducteurs : Potentiellement utilisés pour convertir les groupes céto en groupes hydroxyle.
Catalyseurs : Peut être utilisés pour faciliter des réactions de substitution spécifiques.
Principaux produits :
13,14-dihydro-15-céto Prostaglandine E1 : Un intermédiaire majeur dans la synthèse de la this compound.
4. Applications de recherche scientifique
La this compound est principalement utilisée dans la recherche scientifique pour étudier le métabolisme et les activités biologiques de la Prostaglandine E1 et de ses métabolites . Ses applications incluent :
Chimie : Enquête sur les propriétés chimiques et les réactions des dérivés de la Prostaglandine E1.
Biologie : Étude des voies métaboliques et des effets biologiques des métabolites de la Prostaglandine E1.
Médecine : Exploration des applications thérapeutiques et des effets potentiels de la Prostaglandine E1 et de ses métabolites dans diverses affections médicales.
Industrie : Utilisé dans le développement de produits pharmaceutiques à base de prostaglandine et de réactifs de recherche.
5. Mécanisme d'action
Le mécanisme d'action de la this compound n'est pas bien documenté. En tant que métabolite de la Prostaglandine E1, il est probable qu'il partage des activités biologiques similaires. La Prostaglandine E1 exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines, ce qui active les voies de signalisation intracellulaires qui entraînent une vasodilatation, une inhibition de l'agrégation plaquettaire et des effets anti-inflammatoires .
Composés similaires :
Prostaglandine E1 : Le composé parent à partir duquel la this compound est dérivée.
13,14-dihydro-15-céto Prostaglandine E1 : Un métabolite majeur de la Prostaglandine E1.
Prostaglandine F2α : Une autre prostaglandine aux activités biologiques distinctes.
Unicité : Cela en fait un composé intéressant à des fins de recherche, car il peut avoir des effets et des applications uniques qui n'ont pas encore été découverts .
Comparaison Avec Des Composés Similaires
Prostaglandin E1: The parent compound from which 2,3-dinor Prostaglandin E1 is derived.
13,14-dihydro-15-keto Prostaglandin E1: A major metabolite of Prostaglandin E1.
Prostaglandin F2α: Another prostaglandin with distinct biological activities.
Uniqueness: This makes it an interesting compound for research purposes, as it may have unique effects and applications that are yet to be discovered .
Propriétés
IUPAC Name |
5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
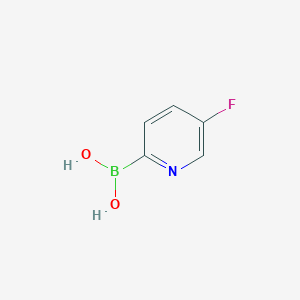
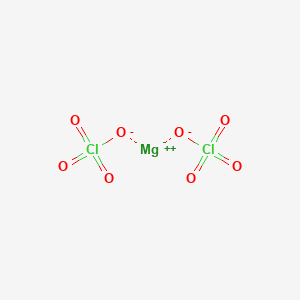


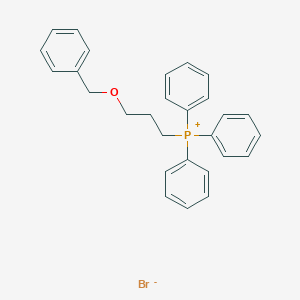
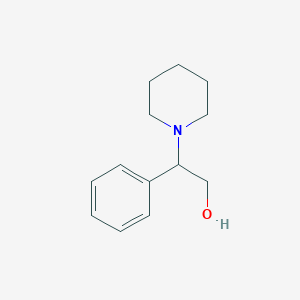






![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
